molecular formula C15H19NO2 B13907317 Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B13907317
M. Wt: 245.32 g/mol
InChI Key: RKUAOVRPZNRSGU-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-methyl-4-methylenepiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is unique due to the presence of both a methyl and methylene group on the piperidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-12-8-9-16(13(2)10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,13H,1,8-11H2,2H3

InChI Key

RKUAOVRPZNRSGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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